The compound with the molecular formula C21H28N4O5S2 is known as Tafamidis, a drug primarily used for the treatment of transthyretin amyloidosis, a condition characterized by the accumulation of amyloid proteins in tissues and organs. Tafamidis acts as a stabilizer of the transthyretin protein, preventing its misfolding and subsequent amyloid formation. This compound is classified as an oral medication and falls under the category of amyloid fibril disruptors.
The synthesis of Tafamidis involves several chemical reactions that construct its complex structure. The key steps in its synthesis typically include:
The synthesis can be achieved through various methods, including:
Tafamidis has a complex molecular structure characterized by:
The molecular weight of Tafamidis is approximately 432.6 g/mol. Its structural formula can be represented in a 2D format, showcasing the arrangement of atoms and bonds.
Tafamidis undergoes several important chemical reactions, particularly in its interaction with biological targets:
The binding affinity and kinetics of Tafamidis with transthyretin can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its mechanism of action.
Tafamidis exerts its therapeutic effects by stabilizing the tetrameric form of transthyretin, thereby preventing its dissociation into monomers that can misfold and aggregate into amyloid fibrils. This stabilization is crucial for mitigating the effects of transthyretin amyloidosis.
Studies have shown that Tafamidis significantly reduces serum levels of amyloidogenic precursors in patients, leading to improved clinical outcomes.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.
Tafamidis is primarily used in clinical settings for:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5